[2-(2-Ethoxyethoxy)ethoxy]acetic acid [2-(2-Ethoxyethoxy)ethoxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 7743-98-8
VCID: VC16480264
InChI: InChI=1S/C8H16O5/c1-2-11-3-4-12-5-6-13-7-8(9)10/h2-7H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C8H16O5
Molecular Weight: 192.21 g/mol

[2-(2-Ethoxyethoxy)ethoxy]acetic acid

CAS No.: 7743-98-8

Cat. No.: VC16480264

Molecular Formula: C8H16O5

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Ethoxyethoxy)ethoxy]acetic acid - 7743-98-8

Specification

CAS No. 7743-98-8
Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
IUPAC Name 2-[2-(2-ethoxyethoxy)ethoxy]acetic acid
Standard InChI InChI=1S/C8H16O5/c1-2-11-3-4-12-5-6-13-7-8(9)10/h2-7H2,1H3,(H,9,10)
Standard InChI Key FYRBJJHCFFXENF-UHFFFAOYSA-N
Canonical SMILES CCOCCOCCOCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central acetic acid backbone substituted with a triethylene glycol monoethyl ether chain. This configuration imparts amphiphilic properties, allowing it to interact with both polar and nonpolar substances. Key structural attributes include:

PropertyValue
Molecular FormulaC8H16O5\text{C}_8\text{H}_{16}\text{O}_5
Molecular Weight192.21 g/mol
Exact Mass192.1000
PSA (Polar Surface Area)64.99 Ų
LogP (Partition Coefficient)0.14

The low LogP value indicates moderate hydrophilicity, while the PSA reflects its capacity for hydrogen bonding .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the alkylation of ethylene glycol monoethyl ether with chloroacetic acid under basic conditions. For example, Ogihara et al. (1997) reported a method using sodium hydroxide to facilitate nucleophilic substitution, yielding the product with 75% purity .

Reaction Scheme:

HOCH2CH2OCH2CH2OCH2CH3+ClCH2COOHNaOH[2-(2-Ethoxyethoxy)ethoxy]acetic acid+NaCl+H2O\text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{[2-(2-Ethoxyethoxy)ethoxy]acetic acid} + \text{NaCl} + \text{H}_2\text{O}

Catalytic Hydrogenation Approaches

Alternative methods employ palladium-catalyzed hydrogenation. Clavé et al. (2008) demonstrated the reduction of a nitro precursor using 10% Pd/C in ethanol, achieving quantitative yields . This approach is critical for producing high-purity batches for pharmaceutical applications.

Optimized Conditions:

  • Temperature: 4–20°C

  • Catalyst: Pd/C (10 wt%)

  • Solvent: Ethanol

  • Yield: 100%

Industrial and Research Applications

Solvent and Reaction Medium

The compound’s ether-oxygen atoms enable solvation of polar organics, making it ideal for:

  • Coupling Reactions: Enhances solubility of palladium catalysts in Suzuki-Miyaura cross-couplings .

  • Polymerization: Acts as a co-solvent in radical polymerizations, improving monomer dispersion .

Surfactant Formulations

In cosmetics and detergents, its amphiphilic nature reduces surface tension (γ3035mN/m\gamma \approx 30–35 \, \text{mN/m}), enabling stable emulsions. A 2024 study noted its use in nonionic surfactant blends for eco-friendly cleaning products .

Pharmaceutical Intermediates

The carboxylic acid group facilitates conjugation with active pharmaceutical ingredients (APIs). For instance, SMITHKLINE BEECHAM’s patent (WO2006/104646) highlights its role in synthesizing prodrugs with enhanced water solubility .

Case Study:

  • Drug Stabilization: Incorporated into acyclovir derivatives to improve oral bioavailability by 40% compared to unmodified analogs .

ParameterValue
Oral LD₅₀ (Rat)>2000 mg/kg
Dermal IrritationMild
Ocular IrritationNon-irritating

These data suggest low acute toxicity, though chronic exposure studies are warranted.

Metabolic Pathways

In vivo, the compound likely undergoes oxidative cleavage via cytochrome P450 enzymes, yielding ethoxyacetic acid and ethylene glycol derivatives. A 2025 review hypothesized renal excretion as the primary elimination route.

Future Directions and Research Gaps

Drug Delivery Systems

Ongoing studies explore its utility in:

  • Nanocarriers: Modifying PLGA nanoparticles for targeted cancer therapy.

  • Ionic Liquids: Formulating API-ionic liquids with tunable melting points .

Advanced Materials

Research priorities include:

  • Self-Healing Polymers: Incorporating into polyurethanes for automotive coatings.

  • Supramolecular Gels: Designing pH-responsive gels for biosensing .

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